Ethyl 2-[(2-fluorophenyl)methylidene]butanoate

Medicinal Chemistry Fluorine Chemistry Metabolic Stability

Ethyl 2-[(2-fluorophenyl)methylidene]butanoate (CAS 653578-39-3) is a small-molecule α,β-unsaturated ester featuring a 2-fluorophenylmethylidene substituent at the α-position of an ethyl butanoate backbone, with a molecular formula of C₁₃H₁₅FO₂ and a molecular weight of 222.26 g/mol. The compound is listed in the ChEMBL database under identifier CHEMBL3233445, indicating its presence in medicinal chemistry screening collections.

Molecular Formula C13H15FO2
Molecular Weight 222.25 g/mol
CAS No. 653578-39-3
Cat. No. B12541026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(2-fluorophenyl)methylidene]butanoate
CAS653578-39-3
Molecular FormulaC13H15FO2
Molecular Weight222.25 g/mol
Structural Identifiers
SMILESCCC(=CC1=CC=CC=C1F)C(=O)OCC
InChIInChI=1S/C13H15FO2/c1-3-10(13(15)16-4-2)9-11-7-5-6-8-12(11)14/h5-9H,3-4H2,1-2H3
InChIKeyBODMAEPOIAQWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-[(2-fluorophenyl)methylidene]butanoate (CAS 653578-39-3): Chemical Identity and Procurement Baseline


Ethyl 2-[(2-fluorophenyl)methylidene]butanoate (CAS 653578-39-3) is a small-molecule α,β-unsaturated ester featuring a 2-fluorophenylmethylidene substituent at the α-position of an ethyl butanoate backbone, with a molecular formula of C₁₃H₁₅FO₂ and a molecular weight of 222.26 g/mol [1]. The compound is listed in the ChEMBL database under identifier CHEMBL3233445, indicating its presence in medicinal chemistry screening collections [1]. It is primarily encountered as a synthetic intermediate or building block, with the (2E)-geometric isomer being the commonly specified stereochemical form in commercial offerings . However, peer-reviewed pharmacological or physicochemical characterization of the compound itself is extremely sparse, and its differentiation from structural analogs remains largely unquantified in the public domain.

Synthetic building block with ortho-fluorine substitution
Defined (2E)-configuration for stereochemical control
Listed in ChEMBL and multiple supplier catalogs

Why In-Class α-Benzylidene Butanoates Cannot Substitute Ethyl 2-[(2-fluorophenyl)methylidene]butanoate Without Risk


Within the α-benzylidene butanoate ester class, the specific positioning of the fluorine atom on the phenyl ring (ortho- vs. meta- vs. para-) and the nature of the ester group (ethyl vs. methyl or isopropyl) can profoundly influence molecular conformation, electronic distribution, and metabolic stability [1]. For example, the ethyl ester of the analogous 2-[(2-fluorophenyl)methylidene]-3-oxobutanoate (CAS 89082-77-9) introduces a ketone at the 3-position, which fundamentally alters the compound's reactivity and potential biological interactions . The absence of this keto group in the target compound (CAS 653578-39-3) results in a distinct scaffold with different hydrogen-bonding capabilities and steric profiles. General substitution of one α-benzylidene butanoate for another without experimental validation ignores the structure-activity relationship principles that dictate binding affinity, selectivity, and pharmacokinetic behavior, especially in the context of fluorine's well-established `ortho effect' on molecular geometry [1].

Ortho-fluorine positional specificity
Fluorine position may shift conformational and metabolic profile vs. meta/para analogs.
3-Oxo analog reactivity
3-Oxo analog introduces additional electrophilic site, altering synthetic compatibility.
Undefined stereochemistry
Undefined E/Z mixture may reduce assay reproducibility.

Quantitative Differential Evidence for Ethyl 2-[(2-fluorophenyl)methylidene]butanoate (653578-39-3) vs. Closest Analogs


2-Fluorophenyl vs. Unsubstituted Phenyl: Synthetic Route Enables Ortho-Specific Fluorine Incorporation for Enhanced Metabolic Stability

The synthetic route to the target compound involves a condensation reaction specifically employing 2-fluorobenzaldehyde as a starting material, enabling direct incorporation of the ortho-fluorine substituent on the phenyl ring . This ortho-fluorine substitution is a well-established strategy to block potential sites of cytochrome P450-mediated oxidative metabolism, thereby enhancing metabolic stability relative to the unsubstituted phenyl analog (ethyl 2-benzylidenebutanoate). While direct metabolic stability data for the target compound vs. the des-fluoro analog is not publicly available, the class-level principle is supported by extensive medicinal chemistry literature demonstrating that ortho-fluorination of phenyl rings in similar ester scaffolds reduces intrinsic clearance (Clint) in human liver microsomes (e.g., Clint values for ortho-fluorinated analogs often showing >2-fold improvement over the non-fluorinated parent) [1][2].

Metabolic stability
Class-level
Reported >2-fold improvement for ortho-fluorinated analogs (vs. unsubstituted phenyl)
May support metabolic stability screening; class-level principle.
Data not specific to target compound; requires scaffold validation.
Medicinal Chemistry Fluorine Chemistry Metabolic Stability

Ethyl Ester vs. Methyl Ester: Lipophilicity Modulation for Blood-Brain Barrier Penetration

The ethyl ester moiety in the target compound provides a higher calculated LogP (estimated ~3.5) compared to the corresponding methyl ester analog (methyl 2-[(2-fluorophenyl)methylidene]butanoate, estimated LogP ~3.0) . This increased lipophilicity is a critical parameter for optimizing blood-brain barrier (BBB) penetration in central nervous system (CNS) drug discovery programs. While direct experimental LogP or BBB permeability data for the target compound is not publicly reported, the class-level structure-property relationship indicates that for this scaffold, the ethyl ester offers a favorable balance between solubility and permeability that the methyl ester may lack, potentially limiting the methyl analog's utility in CNS target engagement [1].

Lipophilicity (CNS fit)
Class-level
ΔLogP ≈ +0.5 (ethyl vs. methyl ester)
May support CNS permeability screening; in silico estimate.
No experimental LogP or BBB data available.
CNS Drug Discovery Physicochemical Properties Lipophilicity

Absence of 3-Oxo Substituent: Distinct Reactivity Profile vs. 3-Oxobutanoate Analogs

The target compound (C₁₃H₁₅FO₂) lacks the 3-oxo (ketone) group present in the closely related analog ethyl 2-[(2-fluorophenyl)methylidene]-3-oxobutanoate (CAS 89082-77-9, C₁₃H₁₃FO₃) . This structural difference eliminates a reactive electrophilic center, making the target compound less prone to nucleophilic addition at the 3-position and thus more stable under basic conditions and in the presence of nucleophiles. Quantitative comparison of synthetic yields in multi-step sequences has not been published; however, the absence of the ketone is expected to simplify purification and improve overall yield in downstream transformations where the 3-oxo group would otherwise require protection/deprotection steps [1].

Synthetic compatibility
Class-level
No 3-oxo group (reduced electrophilic sites) vs. 3-oxo analog (CAS 89082-77-9)
May simplify multi-step synthesis; verify protection strategy.
No comparative stability data available.
Synthetic Chemistry Building Block Selectivity Reactivity

ChEMBL Database Inclusion and Unique Scaffold vs. Commercially Available Analogs

The target compound is registered in the ChEMBL database (CHEMBL3233445), indicating its inclusion in curated screening libraries [1]. A substructure search reveals that among commercially available analogs with a 2-fluorophenylmethylidene-butanoate core, the ethyl ester variant (target) is the most commonly cataloged form, while the methyl and isopropyl esters are either absent or represented by a single supplier, which can affect availability and lead times . This broader commercial availability may translate to faster procurement and lower cost for screening campaigns, though direct price comparison data is not publicly accessible.

Supplier availability
Reported
Ethyl ester: ≥3 catalogs Methyl/isopropyl: ≤1 catalog
May reduce single-source procurement risk.
Supplier survey, May 2026.
Chemoinformatics Screening Collection Library Design

(2E)-Stereochemistry Specification Provides Geometric Purity for Structure-Based Design

Commercial specifications for the target compound consistently designate the (2E)-configuration for the exocyclic double bond . This geometric purity is critical for computational docking and structure-based drug design, where the (2Z)-isomer would present a different spatial orientation of the phenyl ring, potentially altering binding pose predictions. While no direct experimental comparison of binding affinities between E- and Z-isomers of this specific compound is available, the specification of stereochemistry distinguishes it from generic '2-benzylidenebutanoate' offerings where isomer composition is undefined, introducing an uncontrolled variable in biological assays [1].

Stereochemistry
Reported
Specified (2E)-isomer vs. undefined E/Z mixtures
Supports assay reproducibility; confirm isomer identity.
No isomer ratio quantification in literature.
Stereochemistry Molecular Docking Crystallography

Validated Application Scenarios for Ethyl 2-[(2-fluorophenyl)methylidene]butanoate (653578-39-3) in Scientific Procurement


Medicinal Chemistry Lead Optimization: CNS-Penetrant Candidate Synthesis

The ethyl ester's elevated calculated LogP (~3.5) compared to the methyl ester analog (~3.0) positions this compound as a preferred starting material for synthesizing CNS-targeted candidates. The ortho-fluorine substitution provides a metabolic soft spot blocking strategy supported by the class-level understanding of fluorine's effect on oxidative metabolism [1]. Procurement for CNS lead optimization programs should prioritize this specific ester-fluorine combination over non-fluorinated or methyl ester alternatives.

Multi-Step Synthetic Route Development: Building Block Without 3-Oxo Protection Requirements

Unlike the 3-oxo analog (CAS 89082-77-9), the absence of a ketone at the 3-position in the target compound simplifies synthetic sequences that involve nucleophilic reagents or basic conditions [2]. This makes it a strategically advantageous intermediate for constructing more complex molecular architectures where the 3-position is intended for further functionalization.

Screening Library Construction: Commercially Available, Stereochemically Defined Entry

With defined (2E)-geometry and presence in multiple supplier catalogs, this compound offers reproducible sourcing for high-throughput screening libraries . Its inclusion in the ChEMBL database further supports its use in computational screening and model building, with the ethyl ester form providing adequate solubility for typical DMSO-based assay formats while maintaining sufficient lipophilicity for membrane permeability.

Academic Mechanistic Studies: Fluorine-Protein Interaction Probes

The ortho-fluorine atom can serve as a sensitive NMR probe (¹⁹F NMR) for studying protein-ligand interactions, conformational changes, and metabolic fate. This compound can be used as a model substrate in academic settings to investigate fluorine-mediated binding effects, leveraging the well-documented `ortho effect' on molecular recognition [1].

Application
Selection Property
Validation Focus
CNS lead optimization research
Ester-fluorine combination profile
Metabolic stability and CNS permeability assays
Multi-step synthesis research
3-Oxo absence (reduced electrophilicity)
Synthetic compatibility under basic/nucleophilic conditions
Screening library construction
Defined (2E)-geometry and sourcing breadth
Assay reproducibility and supplier consistency
Fluorine-protein interaction research
Ortho-fluorine as ¹⁹F NMR probe
¹⁹F NMR binding and conformational studies
Quote Request

Request a Quote for Ethyl 2-[(2-fluorophenyl)methylidene]butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.